3-(2-Furyl)propanoic acid

描述

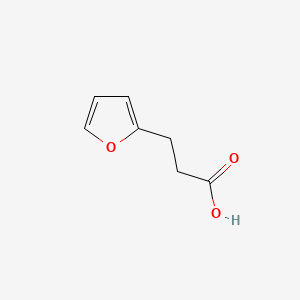

3-(2-Furyl)propanoic acid, also known as 2-furanpropanoic acid, is an organic compound with the molecular formula C7H8O3. It is characterized by a furan ring attached to a propanoic acid group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of furfural with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of furfuryl alcohol and acetic anhydride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, followed by oxidation. This method is favored due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: 3-(2-Furyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products:

Oxidation: this compound derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated furan derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of 3-(2-furyl)propanoic acid. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown promising results against various bacterial strains. The compounds were evaluated for their ability to inhibit microbial growth, demonstrating efficacy that warrants further exploration for potential therapeutic applications .

Drug Development

The furan ring structure in this compound contributes to its biological activity. Compounds containing furan moieties are often explored for their roles in drug discovery due to their diverse pharmacological effects, including anti-inflammatory and analgesic properties. The structural modifications of this compound could lead to new drug candidates targeting specific diseases .

Analytical Chemistry

Indicator for Membrane Integrity

this compound can be utilized as an indicator in analytical chemistry, particularly in assessing membrane integrity. It reacts with hippuric acid to form quantifiable products that can be analyzed using high-performance liquid chromatography (HPLC). This application is crucial in biochemistry and pharmaceutical research where membrane integrity is vital for cellular function .

Material Sciences

Polymer Chemistry

The compound's properties allow it to be explored as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for creating novel materials with specific characteristics, such as enhanced thermal stability or improved mechanical properties. Research into its polymerization has shown potential for developing advanced materials used in coatings and adhesives .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their utility in developing new antibacterial agents . -

HPLC Method Development

In another study, researchers developed an HPLC method to quantify the reaction products of this compound with hippuric acid. This method was validated for accuracy and precision, showcasing the compound's role as a reliable indicator for membrane integrity assessments in biological samples .

作用机制

The mechanism of action of 3-(2-Furyl)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .

相似化合物的比较

- 2-Furoic acid

- 2-Thiophenepropanoic acid

- 3-(2-Furyl)acrylic acid

Comparison: 3-(2-Furyl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties2-Thiophenepropanoic acid, while similar in structure, contains a thiophene ring instead of a furan ring, leading to different chemical behaviors .

生物活性

3-(2-Furyl)propanoic acid, also known as 2-furanpropanoic acid, is an organic compound characterized by its unique furan ring structure attached to a propanoic acid moiety. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

This compound has the molecular formula C7H8O3 and is synthesized through several methods, including reactions involving furfural and malonic acid or furfuryl alcohol. The compound's structure allows for various modifications that can enhance its biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens, including:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

A study reported that derivatives of this compound demonstrated good antimicrobial activity at concentrations as low as 64 µg/mL against C. albicans, with minimum inhibitory concentrations (MIC) of 128 µg/mL for S. aureus and E. coli .

| Pathogen | Concentration (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 64 | Good antimicrobial activity |

| Staphylococcus aureus | 128 | Minimum inhibitory concentration |

| Escherichia coli | 128 | Minimum inhibitory concentration |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The furan ring plays a critical role in modulating these interactions, acting as a ligand for certain receptors involved in signal transduction pathways. This interaction can lead to inhibition of microbial growth and modulation of inflammatory responses.

Case Studies

- Antimicrobial Activity Study : A study focused on synthesizing derivatives of this compound and evaluating their antimicrobial properties against standard strains of bacteria and fungi. The results indicated that modifications to the furan ring significantly influenced antimicrobial efficacy .

- Enzymatic Studies : Research exploring the enzymatic esterification of this compound highlighted its potential for biocatalytic applications, suggesting that such methods could lead to more environmentally friendly synthesis routes while maintaining biological activity .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2-Furyl)propanoic acid critical for experimental design?

- Answer : The compound (CAS 935-13-7) has a molecular formula of C₇H₈O₃, a melting point range of 54–58°C, and requires storage at 0–6°C to maintain stability . Solubility can be inferred from analogous propanoic acid derivatives, which are typically soluble in polar solvents like ethanol or DMSO. These properties guide storage, handling, and solvent selection for reactions.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective. For GC-MS, derivatization with trimethylsilyl (TMS) agents enhances volatility, as seen in similar compounds like 3-(2-hydroxyphenyl)propanoic acid . LC-MS/MS in negative ion mode (e.g., QTOF) provides fragmentation patterns for structural confirmation . Nuclear magnetic resonance (NMR) (¹H/¹³C) should include analysis of furan ring protons (δ 6.2–7.4 ppm) and the propanoic acid backbone.

Q. What safety protocols should be followed when handling this compound?

- Answer : Although specific hazard data is limited, general protocols for carboxylic acids apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Implement air sampling if exposure risks exist .

- Store at recommended temperatures (0–6°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

- Answer : Contradictions in NMR or MS data can arise from isomerism or impurities. Strategies include:

- Comparative analysis : Cross-reference with spectral libraries (e.g., HMDB, MassBank) .

- Isotopic labeling : Use deuterated solvents or stable isotopes to trace reaction pathways.

- Fragmentation studies : Analyze MS/MS patterns to distinguish between structural analogs .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for furan ring functionalization.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- PubChem data : Leverage InChI keys (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N for analogs) to model interactions .

Q. How can metabolic pathways of this compound be investigated in biological systems?

- Answer :

- Isotope tracing : Use ¹³C-labeled compounds to track incorporation into metabolic intermediates .

- Enzyme assays : Test inhibition/activation effects on enzymes like cytochrome P450 using fluorogenic substrates .

- LC-MS/MS profiling : Monitor urinary or plasma metabolites in model organisms to identify degradation products .

属性

IUPAC Name |

3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTJXJJMUFDQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239446 | |

| Record name | 2-Furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-13-7 | |

| Record name | 2-Furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971V0W009H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。